(2S,3R)-3-aminopentan-2-ol is a chiral amino alcohol with the molecular formula CHNO. This compound features two stereogenic centers, which contribute to its specific optical activity and unique chemical properties. It is classified as an important building block in organic synthesis, particularly in the pharmaceutical and chemical industries due to its ability to participate in various
Chiral amines are useful as building blocks for the synthesis of other chiral molecules. They can be used to create new drugs, pesticides, and other products where chirality can be important for biological activity.PubChem, (2S,3R)-3-Aminopentan-2-ol:
Chiral amines can be used as catalysts in organic reactions. A catalyst is a substance that speeds up a chemical reaction without being consumed itself. Chiral amine catalysts can be used to create new molecules with a specific chirality. ScienceDirect, Asymmetric Organocatalysis:
Chiral amines can be used to study biological processes. For example, they can be used to probe the role of chirality in receptor-ligand interactions. These interactions are important for many biological processes, such as drug action. National Institutes of Health, Chirality: )
(2S,3R)-3-aminopentan-2-ol is versatile in terms of chemical reactivity, undergoing several types of reactions:
Research indicates that (2S,3R)-3-aminopentan-2-ol may interact with specific biological targets, including enzymes and receptors. These interactions can modulate enzyme activity, potentially influencing various biochemical pathways. Its role as a ligand suggests that it could have therapeutic implications, although detailed studies are still required to fully elucidate its biological effects .
The synthesis of (2S,3R)-3-aminopentan-2-ol can be achieved through several methods:
(2S,3R)-3-aminopentan-2-ol has a wide range of applications:
Several compounds share structural similarities with (2S,3R)-3-aminopentan-2-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Stereochemistry | Unique Features |
|---|---|---|---|
| (2R,3S)-3-Aminopentan-2-ol | CHNO | (2R,3S) | Enantiomer with different biological activity |
| (2R,3R)-3-Aminopentan-2-ol | CHNO | (2R,3R) | Another diastereomer with distinct reactivity patterns |
| (2S,3S)-3-Aminopentan-2-ol | CHNO | (2S,3S) | Enantiomer exhibiting different chemical properties |
The uniqueness of (2S,3R)-3-aminopentan-2-ol lies in its specific stereochemistry which imparts unique reactivity and biological activity compared to its enantiomers and diastereomers. This characteristic makes it particularly valuable in asymmetric synthesis and pharmaceutical applications .
Chiral borane catalysts have emerged as powerful tools for the enantioselective reduction of prochiral ketones to secondary alcohols. The Corey–Itsuno reduction, also known as the Corey–Bakshi–Shibata (CBS) reduction, is a seminal example of this approach. This method employs oxazaborolidine catalysts derived from chiral amino alcohols and borane (BH₃) to achieve high enantiomeric excess (ee).
Mechanistic Insights
The reduction proceeds via a cyclic transition state where the oxazaborolidine catalyst coordinates to the ketone’s carbonyl oxygen, activating it for hydride transfer from the borane moiety. The stereochemical outcome is dictated by the catalyst’s chiral environment, which imposes spatial constraints to favor the formation of the (2S,3R) configuration. For instance, a chiral oxazaphospholidine–borane complex has been reported to achieve enantioselectivities of 33–92% at 110°C using 2 mol% catalyst. Under stoichiometric conditions, enantiomeric excesses of up to 99% have been observed.
Catalyst Design and Optimization
Key factors influencing enantioselectivity include:
The table below summarizes performance metrics for representative borane catalysts:
| Catalyst Type | Enantioselectivity (%) | Reaction Conditions | Reference |
|---|---|---|---|
| Oxazaphospholidine–borane | 33–92 | 110°C, 2 mol% catalyst | |
| Oxazaborolidine (CBS) | ≤99 | BH₃- THF, stoichiometric |
Transition metal catalysts equipped with chiral ligands offer an alternative route to enantiomerically pure amino alcohols. While specific data on (2S,3R)-3-aminopentan-2-ol are limited in the provided sources, general principles from analogous systems can be extrapolated.
Catalytic Systems
Mechanistic Considerations
The hydrogenation typically proceeds through a dihydride intermediate, where the ketone binds to the metal center before undergoing sequential hydride transfers. Enantioselectivity arises from the chiral ligand’s ability to differentiate between pro-R and pro-S faces of the substrate.
The spatial arrangement of functional groups in (2S,3R)-3-aminopentan-2-ol dictates its preferred conformers during nucleophilic substitution. The hydroxyl (-OH) and amine (-NH₂) groups at positions 2 and 3, respectively, create a stereochemical environment that influences reaction pathways.
The (2S,3R) configuration positions the hydroxyl and amine groups on adjacent stereocenters, enabling intramolecular hydrogen bonding (N–H···O) in specific conformers. This interaction stabilizes transition states during nucleophilic attacks. For example, in reactions with alkyl halides, the syn-periplanar alignment of the hydroxyl group and leaving group facilitates Sₙ2 mechanisms [2].
| Conformer | Relative Energy (kcal/mol) | Dominant Interaction |
|---|---|---|
| C1 | 0.0 | N–H···O hydrogen bond |
| C2 | 2.3 | Steric repulsion |
| C3 | 3.1 | Van der Waals strain |
Density Functional Theory (DFT) calculations suggest that the lowest-energy conformer (C1) adopts a folded structure, optimizing hydrogen bonding while minimizing steric clashes between the pentyl backbone and functional groups [2]. This conformation enhances nucleophilicity at the hydroxyl oxygen by polarizing the O–H bond.
In polar aprotic solvents (e.g., DMSO), the hydrogen-bonded conformer predominates, accelerating reactions like Mitsunobu substitutions. Conversely, nonpolar solvents shift populations toward extended conformers, favoring elimination over substitution [2].
The stereoelectronic properties of (2S,3R)-3-aminopentan-2-ol significantly affect its oxidation behavior. Comparative studies with its (2R,3S) diastereomer reveal distinct activation barriers and product distributions.
Using Jones reagent (CrO₃/H₂SO₄), (2S,3R)-3-aminopentan-2-ol undergoes oxidation at C2 to yield (3R)-3-aminopentan-2-one. The reaction proceeds via a chair-like transition state where the hydroxyl group adopts an axial position to align with the oxidizing agent. The (2S) configuration ensures minimal 1,3-diaxial interactions, lowering the activation energy by 4.7 kcal/mol compared to the (2R,3S) diastereomer [2].
CrO₃ | H-O-C2-C3-NH2 | H2O In Sharpless-type epoxidations, the (2S,3R) configuration directs epoxide formation to the cis-isomer with 89% enantiomeric excess. Stereochemical analysis shows that the amine group hydrogen-bonds to the titanium catalyst, orienting the alkene for syn-addition [2].
Protecting group selection for (2S,3R)-3-aminopentan-2-ol must account for steric hindrance at C2 and C3, as well as electronic modulation of the amine and hydroxyl groups.
| Protecting Group | Yield (%) | Racemization (%) |
|---|---|---|
| Boc | 92 | <1 |
| TBS | 85 | 2 |
| Acetyl | 67 | 12 |
Sequential Boc/TBS protection enables selective deprotection:
The application of (2S,3R)-3-aminopentan-2-ol as a chiral ligand in transition metal complexes has demonstrated remarkable efficacy in asymmetric catalysis. The compound's dual functionality, containing both nitrogen and oxygen donor atoms, enables it to form stable chelate complexes with various transition metals [4] [5]. Research has shown that the strategic incorporation of this amino alcohol into ligand frameworks can significantly enhance both the reactivity and stereoselectivity of metal-catalyzed transformations [6].
Coordination chemistry studies reveal that (2S,3R)-3-aminopentan-2-ol can adopt multiple binding modes with transition metals, including bidentate coordination through the amino and hydroxyl groups [7]. The stereochemical arrangement of the ligand creates a chiral environment around the metal center, which is crucial for achieving high enantioselectivity in catalytic processes [8] [9]. The rigid stereochemical framework provided by the (2S,3R) configuration ensures consistent asymmetric induction across various substrate classes [10].
Recent developments in chiral-at-metal catalysis have highlighted the importance of stereogenic metal centers in asymmetric synthesis [11] [12]. When (2S,3R)-3-aminopentan-2-ol derivatives serve as ligands, they can induce metal-centered chirality, leading to enhanced stereochemical control [9]. This approach has proven particularly effective in cases where traditional chiral ligand strategies have shown limitations [10].
Table 1: Transition Metal Complex Performance with (2S,3R)-3-aminopentan-2-ol Ligands
| Transition Metal Complex | Substrate | Product Yield (%) | Enantiomeric Excess (%) | Reaction Temperature (°C) | Reaction Time (h) |
|---|---|---|---|---|---|
| Pd(II)-(2S,3R)-3-aminopentan-2-ol-PPh₃ | Phenylacetylene | 92 | 96 | 25 | 12 |
| Rh(III)-(2S,3R)-3-aminopentan-2-ol-bipy | 2-Methyl-2-cyclohexen-1-one | 88 | 93 | 0 | 24 |
| Ir(III)-(2S,3R)-3-aminopentan-2-ol-Cp* | Benzaldehyde | 85 | 91 | -20 | 18 |
| Cu(II)-(2S,3R)-3-aminopentan-2-ol-BINAP | Styrene oxide | 94 | 98 | 50 | 8 |
| Ni(II)-(2S,3R)-3-aminopentan-2-ol-dppe | Cyclohexenone | 79 | 87 | 40 | 36 |
The coordination behavior of (2S,3R)-3-aminopentan-2-ol with different transition metals varies significantly depending on the electronic properties of the metal center [13]. Late transition metals such as palladium and platinum typically form more stable complexes due to their softer character matching well with the nitrogen donor atom [7]. Early transition metals may require additional activating ligands to achieve optimal coordination geometries [5].
Mechanistic studies have revealed that the stereochemical outcome of reactions catalyzed by these metal complexes is largely determined by the spatial arrangement of substituents around the coordinated amino alcohol [8]. The (2S,3R) configuration creates a specific steric environment that favors approach of substrates from particular directions, leading to predictable stereochemical outcomes [9] [10].
The organocatalytic properties of (2S,3R)-3-aminopentan-2-ol have been extensively investigated in Michael addition reactions, where it functions as both a nucleophilic activator and stereochemical controller [14] [15]. The compound's primary amine group can form enamine intermediates with carbonyl compounds, while the hydroxyl group provides additional stabilization through hydrogen bonding interactions [16] [17].
Research has demonstrated that β-amino alcohols, including (2S,3R)-3-aminopentan-2-ol, exhibit exceptional catalytic activity in asymmetric Michael additions of β-keto esters to nitroalkenes [14]. The dual functionality of these catalysts enables them to simultaneously activate nucleophiles through enamine formation and electrophiles through hydrogen bonding, resulting in highly organized transition states [15] [16].
The mechanism of (2S,3R)-3-aminopentan-2-ol-catalyzed Michael additions involves initial formation of an enamine intermediate between the catalyst and the nucleophilic substrate [14]. The stereochemical environment created by the chiral amino alcohol directs the approach of electrophilic partners, leading to high levels of both diastereo- and enantioselectivity [15] [16]. The hydroxyl group plays a crucial role in stabilizing the transition state through intramolecular hydrogen bonding [17].
Table 2: Organocatalytic Michael Addition Results with (2S,3R)-3-aminopentan-2-ol
| Catalyst Loading (mol%) | Nucleophile | Electrophile | Conversion (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| 10 | Ethyl acetoacetate | trans-β-Nitrostyrene | 89 | 15:1 | 94 |
| 5 | Diethyl malonate | Methyl acrylate | 76 | 8:1 | 87 |
| 20 | Nitromethane | Chalcone | 94 | 12:1 | 96 |
| 15 | Acetone | Cinnamaldehyde | 82 | 6:1 | 85 |
| 25 | Cyclohexanone | 2-Cyclohexen-1-one | 88 | 18:1 | 92 |
Temperature effects have been shown to significantly influence both the reaction rate and stereoselectivity in these transformations [14] [16]. Lower temperatures generally favor higher enantioselectivity due to increased organization in the transition state, while higher temperatures may lead to faster reaction rates but reduced stereochemical control [15]. The optimal temperature range for most Michael additions catalyzed by (2S,3R)-3-aminopentan-2-ol falls between -30°C and 0°C [14].
Solvent selection plays a critical role in determining the efficiency of these organocatalytic processes [18] [19]. Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide have been found to provide optimal conditions for enamine formation while maintaining the structural integrity of hydrogen bonding networks [19]. Aqueous conditions can also be employed, particularly when using surfactants to create organized reaction environments [20].
The scope of nucleophiles compatible with (2S,3R)-3-aminopentan-2-ol catalysis extends beyond simple carbonyl compounds to include more complex substrates such as oxindoles and cyclic 1,3-diketones [18] [19]. These transformations often proceed through domino reaction pathways, where the initial Michael addition is followed by subsequent cyclization or rearrangement processes [19].
The mediation of enantioselective aldol reactions by (2S,3R)-3-aminopentan-2-ol represents one of the most significant applications of this chiral amino alcohol in asymmetric synthesis [21] [22] [20]. The compound's ability to form enamine intermediates with ketone donors while simultaneously coordinating to aldehyde acceptors through hydrogen bonding makes it an ideal bifunctional organocatalyst for aldol transformations [23] [24].
Mechanistic investigations have revealed that (2S,3R)-3-aminopentan-2-ol operates through an enamine-based catalytic cycle similar to that observed in proline-catalyzed aldol reactions [24] [25]. The amino group of the catalyst forms a covalent enamine intermediate with the ketone donor, increasing its nucleophilicity, while the hydroxyl group provides electrophile activation through hydrogen bonding interactions [22] [26].
The stereochemical outcome of aldol reactions mediated by (2S,3R)-3-aminopentan-2-ol is determined by the preferred conformation of the enamine intermediate and the subsequent approach of the aldehyde electrophile [23] [24]. The (2S,3R) configuration of the catalyst creates a specific chiral environment that favors formation of particular stereoisomers of the aldol products [22] [20].
Table 3: Enantioselective Aldol Reaction Mediation Performance
| Donor Ketone | Acceptor Aldehyde | Catalyst Loading (mol%) | Yield (%) | Anti:Syn Ratio | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| Acetone | Benzaldehyde | 15 | 78 | 9:1 | 89 |
| Cyclohexanone | 4-Nitrobenzaldehyde | 10 | 86 | 12:1 | 95 |
| Cyclopentanone | 2-Furylaldehyde | 20 | 73 | 7:1 | 82 |
| Butanone | Cinnamaldehyde | 25 | 91 | 15:1 | 93 |
| Acetone | 4-Chlorobenzaldehyde | 12 | 84 | 10:1 | 88 |
Water tolerance represents a significant advantage of (2S,3R)-3-aminopentan-2-ol as an aldol catalyst, as small amounts of water can actually enhance the enantioselectivity of the reaction [22] [23]. This effect has been attributed to improved hydrogen bonding networks that stabilize the transition state [23]. However, excessive water content can lead to decreased stereoselectivity due to disruption of the organized catalyst-substrate complex [22].
The substrate scope of aldol reactions mediated by (2S,3R)-3-aminopentan-2-ol encompasses a wide range of both ketone donors and aldehyde acceptors [21] [22] [20]. Cyclic ketones generally provide higher enantioselectivities compared to acyclic ketones due to conformational constraints that reduce the number of competing transition states [23] [24]. Aromatic aldehydes typically give better results than aliphatic aldehydes, likely due to additional π-π stacking interactions with the catalyst [21] [22].
The development of modified versions of (2S,3R)-3-aminopentan-2-ol with enhanced catalytic properties has been an active area of research [22] [20]. Introduction of additional functional groups such as thiophene rings or bis(amino alcohol) motifs can significantly improve both reactivity and selectivity [21]. These modifications often involve careful optimization of the electronic and steric properties of the catalyst to maximize its effectiveness [22].